1-(3-Phenoxypropyl)imidazole

Solubility Drug Discovery Formulation

1-(3-Phenoxypropyl)imidazole (CAS 62838-60-2) is a functionalized imidazole derivative characterized by a phenoxypropyl group attached to the nitrogen atom of the imidazole ring. This compound serves as a versatile small molecule scaffold and building block in organic and medicinal chemistry.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 62838-60-2
Cat. No. B1364028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenoxypropyl)imidazole
CAS62838-60-2
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCN2C=CN=C2
InChIInChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2
InChIKeySZQUYCHMYGBJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenoxypropyl)imidazole (CAS 62838-60-2) - Technical Profile for Research Sourcing


1-(3-Phenoxypropyl)imidazole (CAS 62838-60-2) is a functionalized imidazole derivative characterized by a phenoxypropyl group attached to the nitrogen atom of the imidazole ring [1]. This compound serves as a versatile small molecule scaffold and building block in organic and medicinal chemistry . Its molecular formula is C12H14N2O with a molecular weight of 202.25 g/mol [1]. The compound is a solid at room temperature and is soluble in organic solvents like DMSO and DMF, but has limited aqueous solubility [1].

Why 1-(3-Phenoxypropyl)imidazole Cannot Be Replaced by Generic Imidazole Building Blocks


While imidazole derivatives are a broad class of building blocks, substitution with a 3-phenoxypropyl group imparts specific physicochemical and biological properties that are not interchangeable with simpler alkyl or benzyl imidazole analogs [1]. The combination of the lipophilic phenoxy moiety and the flexible propyl linker results in a unique balance of molecular size, lipophilicity, and hydrogen-bonding capacity [1]. These differences manifest in quantifiable properties such as aqueous solubility and boiling point, which can significantly impact synthetic utility, purification, and biological activity profiles [1]. Consequently, substituting 1-(3-Phenoxypropyl)imidazole with a generic imidazole without careful evaluation may lead to divergent outcomes in downstream applications.

Quantitative Evidence Guide for 1-(3-Phenoxypropyl)imidazole Differentiation


Aqueous Solubility Differentiation: 1-(3-Phenoxypropyl)imidazole vs. 1-Methylimidazole

1-(3-Phenoxypropyl)imidazole exhibits a significantly lower aqueous solubility compared to the unsubstituted 1-methylimidazole, a key factor for applications requiring lipophilic character. The target compound shows a measured aqueous solubility of 25.1 µg/mL at pH 7.4 [1]. In contrast, 1-methylimidazole is reported to have a water solubility of approximately 145 g/L at 25°C .

Solubility Drug Discovery Formulation

Physical Property Comparison: Boiling Point and Density vs. 1-(2-Phenoxyethyl)imidazole

The length of the alkyl linker between the imidazole and phenoxy groups influences the compound's physical properties. 1-(3-Phenoxypropyl)imidazole (propyl linker) has a predicted boiling point of 394.0±25.0 °C and a density of 1.1±0.1 g/cm³ . While direct experimental data for the ethyl-linked analog, 1-(2-phenoxyethyl)imidazole, is sparse, its predicted boiling point is significantly higher at 763.2±60.0 °C with a density of 1.217±0.06 g/cm³ for a related derivative .

Physical Properties Process Chemistry Purification

Class-Level Selectivity for Thromboxane Synthetase: N-(phenoxyalkyl)imidazoles

Patented research on N-(phenoxyalkyl)imidazoles, a class that includes 1-(3-Phenoxypropyl)imidazole, demonstrates a class-level ability to selectively inhibit the thromboxane synthetase enzyme without significantly affecting prostacyclin synthetase or cyclooxygenase enzymes [1]. This class-level selectivity is a key differentiator from other imidazole derivatives that may lack this specific profile. The patent explicitly claims compounds where 'n is 2 or 3', covering both the ethyl and propyl linker variants [1].

Enzyme Inhibition Selectivity Pharmacology

Recommended Research and Industrial Application Scenarios for 1-(3-Phenoxypropyl)imidazole


Synthesis of Lipophilic Bioactive Molecules

Given its extremely low aqueous solubility (25.1 µg/mL) compared to simple imidazoles, 1-(3-Phenoxypropyl)imidazole is a superior building block for projects requiring high lipophilicity, such as the development of CNS-penetrant drug candidates or compounds targeting intracellular receptors [1]. Its calculated logP (XLogP3-AA = 2) further supports its use in designing molecules with favorable membrane permeability [1].

Development of Selective Enzyme Inhibitors

The class-level evidence of selective thromboxane synthetase inhibition for N-(phenoxyalkyl)imidazoles makes 1-(3-Phenoxypropyl)imidazole a rational starting scaffold for medicinal chemistry programs focused on cardiovascular or inflammatory diseases [2]. Researchers can use this core to synthesize novel analogs, leveraging the established selectivity profile of the phenoxyalkylimidazole class.

Material Science and Coordination Chemistry

The imidazole ring's ability to coordinate with metal ions, combined with the specific steric and electronic properties of the phenoxypropyl group, makes this compound a valuable ligand for synthesizing metal-organic frameworks (MOFs) or catalysts with tailored properties . The distinct physical properties, such as the predicted boiling point of 394.0±25.0 °C, may also be advantageous in high-temperature material synthesis .

Chemical Biology Tool Development

As a versatile small molecule scaffold with a unique substitution pattern, 1-(3-Phenoxypropyl)imidazole can be used to create chemical probes for studying biological systems. Its structure allows for further functionalization, enabling the attachment of fluorophores, affinity tags, or other reporter groups . The balance of molecular weight (202.25 g/mol) and hydrogen-bonding capacity (2 acceptors, 0 donors) makes it a suitable core for probe design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Phenoxypropyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.